4-benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
4-benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound with a unique structure that includes a quinoxalinone core, a benzoyl group, and a chlorobenzyl substituent
Preparation Methods
The synthesis of 4-benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: This can be achieved by the condensation of an o-phenylenediamine with a suitable diketone.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Addition of the Chlorobenzyl Group: The chlorobenzyl group can be added through a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Methylation: The final step involves methylation of the quinoxalinone nitrogen using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield dihydroquinoxaline derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-benzoyl-1-(3-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
4-benzoyl-1-methyl-5-phenyl-N-(phenylcarbamoyl)-1H-pyrazole-3-carboxamide: This compound also has a benzoyl group and is studied for its antibacterial activity.
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamide: This compound is a pyrrole derivative with potential as an HD2 active inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoyl and chlorobenzyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzoyl-1-[(3-chlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c1-16-22(27)25(15-17-8-7-11-19(24)14-17)20-12-5-6-13-21(20)26(16)23(28)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCSZHXNBPCDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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